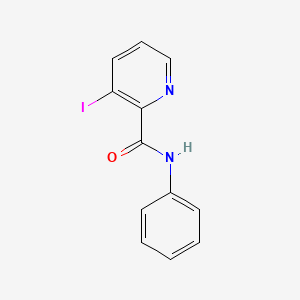

3-Iodo-N-phenyl-2-pyridinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthetic methods for 3-Iodo-N-phenyl-2-pyridinecarboxamide are documented in the literature. Researchers have explored various routes, including iodination of N-phenyl-2-pyridinecarboxamide using iodine sources such as iodine monochloride (ICl) or iodine pentoxide (I₂O₅) . These reactions typically occur under specific conditions, such as refluxing in appropriate solvents, and yield the desired product .

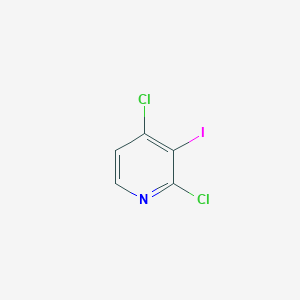

Molecular Structure Analysis

The molecular structure of 3-Iodo-N-phenyl-2-pyridinecarboxamide consists of a pyridine ring fused to a phenyl ring , with an iodine atom attached to the pyridine nitrogen. The carboxamide group is also present, contributing to the overall stability and reactivity of the compound .

Chemical Reactions Analysis

3-Iodo-N-phenyl-2-pyridinecarboxamide can participate in various chemical reactions, including substitution , reduction , and coupling reactions . Its reactivity is influenced by the presence of the iodine substituent and the amide functional group. Researchers have investigated its behavior in diverse reaction conditions .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

-

Scientific Field: Pharmaceutical Research

- Application Summary : Indole derivatives, which include compounds like “3-Iodo-N-phenyl-2-pyridinecarboxamide”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them of great interest in pharmaceutical research.

- Results or Outcomes : The results or outcomes would also depend on the specific biological activity being investigated. For example, a compound might be found to inhibit viral replication with a certain IC50 value, or it might be found to inhibit cancer cell proliferation with a certain GI50 value .

-

Scientific Field: Electrochemistry

- Application Summary : Compounds similar to “3-Iodo-N-phenyl-2-pyridinecarboxamide” have been synthesized as anode catalysts for glucose electro-oxidation .

- Methods of Application : These catalysts are typically synthesized using reactions like the Sonogashira coupling reaction and the electrophilic cyclization reaction. Their performance in glucose electro-oxidation is then investigated using electrochemical methods .

- Results or Outcomes : The specific results or outcomes would depend on the performance of the catalyst in glucose electro-oxidation. This might be quantified in terms of parameters like the onset potential, the peak current density, or the stability of the catalyst .

-

Scientific Field: Organic Synthesis

- Application Summary : “3-Iodo-N-phenyl-2-pyridinecarboxamide” can be used in the synthesis of 1,2,3-trisubstituted indoles . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena .

- Methods of Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .

- Results or Outcomes : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .

-

Scientific Field: Material Science

- Application Summary : “3-Iodo-N-phenyl-2-pyridinecarboxamide” can be used in the synthesis of polymers and composite materials with energy storage and biomedical applications .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific application being investigated. For example, energy storage applications might involve the synthesis of conductive polymers, while biomedical applications might involve the synthesis of biocompatible polymers .

- Results or Outcomes : The results or outcomes would also depend on the specific application being investigated. For example, a polymer might be found to have a certain conductivity, or it might be found to have certain biocompatibility properties .

-

Scientific Field: Synthetic Chemistry

- Application Summary : “3-Iodo-N-phenyl-2-pyridinecarboxamide” can be used in the synthesis of 3-alkyl/aryl-3-(pyrrole/indole-2/3-yl)-2-phenyl-2,3-dihydro-isoindolinones . These compounds have potential applications in medicinal chemistry due to their biological activities .

- Methods of Application : The synthesis involves a multi-component one-pot reaction involving 2-iodo-N-phenylbenzamides, terminal alkyne and substituted indoles/pyrroles .

- Results or Outcomes : The specific results or outcomes would depend on the performance of the synthesized compounds in biological assays .

-

Scientific Field: Material Science

- Application Summary : “3-Iodo-N-phenyl-2-pyridinecarboxamide” can be used in the synthesis of polymers and composite materials with energy storage and biomedical applications .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific application being investigated. For example, energy storage applications might involve the synthesis of conductive polymers, while biomedical applications might involve the synthesis of biocompatible polymers .

- Results or Outcomes : The results or outcomes would also depend on the specific application being investigated. For example, a polymer might be found to have a certain conductivity, or it might be found to have certain biocompatibility properties .

Propriétés

IUPAC Name |

3-iodo-N-phenylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O/c13-10-7-4-8-14-11(10)12(16)15-9-5-2-1-3-6-9/h1-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJRPHHTMVPHBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443868 |

Source

|

| Record name | 3-Iodo-N-phenyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-N-phenyl-2-pyridinecarboxamide | |

CAS RN |

57841-90-4 |

Source

|

| Record name | 3-Iodo-N-phenyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1313187.png)

![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)

![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)